5-Bromo-3-methylisoxazole-4-carboxylic acid
Description
5-Bromo-3-methylisoxazole-4-carboxylic acid (CAS 91182-60-4) is a heterocyclic compound with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol. Its structure features a bromine atom at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 4 of the isoxazole ring (Figure 1). This compound is a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its reactive bromine substituent and the versatility of the carboxylic acid group for further derivatization .
Properties
IUPAC Name |
5-bromo-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHUMRTJJUZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Dibromoformaldoxime and Alkynes
A prominent method for preparing 3,5-disubstituted isoxazoles involves the reaction of dibromoformaldoxime with an appropriate alkyne derivative, followed by subsequent functional group transformations:
- Step 1: Dibromoformaldoxime is reacted with an excess of a terminal alkyne derivative in an inert solvent such as ethyl acetate, dimethylformamide, or acetonitrile, in the presence of a mild alkaline base (e.g., sodium or potassium carbonate) at room temperature.
- Step 2: The resulting 3-bromo-5-substituted isoxazole intermediate can be isolated by extraction and crystallization.
- Step 3: The methyl substitution at the 3-position can be introduced via the choice of the alkyne or by further alkylation reactions.
- Step 4: Oxidation of hydroxyalkyl intermediates with chromic anhydride in glacial acetic acid converts side chains into carboxylic acid functionality, yielding 5-bromo-3-methylisoxazole-4-carboxylic acid or related analogs.
This method provides moderate to good yields (e.g., 55% overall yield reported for similar isoxazole derivatives) and allows control over substitution patterns.
Synthesis via Ethylacetoacetate Derivatives and Hydroxylamine Sulfate
An alternative approach employs ethylacetoacetate and triethylorthoformate to form ethyl ethoxymethyleneacetoacetic ester, which is then reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts:
- Step 1: Ethylacetoacetate, triethylorthoformate, and acetic anhydride are reacted at 75–150 °C to form ethyl ethoxymethyleneacetoacetic ester.
- Step 2: This ester is reacted with hydroxylamine sulfate at low temperatures (-20 °C to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate.
- Step 3: Hydrolysis of the ester with strong acid yields 5-methylisoxazole-4-carboxylic acid.
- Step 4: Bromination at the 5-position can be achieved by controlled halogenation reactions, often involving thionyl chloride-mediated formation of acid chlorides followed by bromination.
This route benefits from high purity products with low by-product formation due to the use of hydroxylamine sulfate instead of hydrochloride, and allows crystallization steps to improve quality.
Reaction Conditions and Optimization
Analytical and Purity Considerations
- Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities and by-products such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) analogs in related syntheses, indicating cleaner reactions applicable to 5-bromo derivatives.
- Crystallization from mixed solvents enhances purity, achieving HPLC potency close to 99.8–100% in analogous compounds.
- Mild alkaline bases and controlled solvent systems improve selectivity and yield in cyclization steps.
Summary of Key Preparation Routes
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Formation of amines or alcohols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Utilizing nucleophiles like sodium azide or organometallic reagents.
Major Products:
Oxidation: Isoxazoline derivatives.
Reduction: Amino or hydroxyl-substituted isoxazoles.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to various biological outcomes . For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Properties :
- Solubility: Slightly soluble in chloroform, methanol, and DMSO .
- Applications : Used in drug discovery for anti-inflammatory and antibacterial agents .
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes critical differences between 5-bromo-3-methylisoxazole-4-carboxylic acid and its analogs:
Physicochemical Properties
| Property | 5-Bromo-3-methylisoxazole-4-carboxylic Acid | 3-Methyl-5-phenylisoxazole-4-carboxylic Acid | 5-Amino-3-methyl-4-isoxazolecarboxylic Acid |
|---|---|---|---|
| Molecular Weight | 282.09 | 229.23 | 156.13 |
| Solubility | Slight in DMSO, chloroform | Not reported | High (due to amino group) |
| LogP | ~2.1 (estimated) | ~2.8 | ~0.5 |
Note: Bromine increases hydrophobicity (higher LogP) compared to amino-substituted analogs, impacting membrane permeability .
Biological Activity
5-Bromo-3-methylisoxazole-4-carboxylic acid is an organic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, along with relevant data tables and findings from recent research.
Chemical Structure and Properties
The chemical formula for 5-Bromo-3-methylisoxazole-4-carboxylic acid is . The presence of the bromine atom in its structure is significant as it influences the compound's reactivity and biological activity due to bromine's larger size and polarizability compared to other halogens.
The biological activity of 5-Bromo-3-methylisoxazole-4-carboxylic acid primarily involves its role as an enzyme inhibitor. It has been shown to interact with various biological pathways, particularly in the context of neurological disorders. The mechanism can vary based on the specific target enzyme, but generally, it binds to the enzyme's active site, inhibiting its function.
Biological Activity Overview
Research indicates that 5-Bromo-3-methylisoxazole-4-carboxylic acid exhibits a range of biological activities, including:
- Antitumor Activity : Studies have demonstrated that isoxazole derivatives can inhibit tumor growth without significantly affecting normal cell functions. This property makes them promising candidates for cancer therapy .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown potential against Akt kinase pathways, which are crucial in many cancers .
Data Table: Biological Activities and IC50 Values
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | 0.1 - 10 | |
| Enzyme Inhibition | Akt kinase | 0.061 | |
| Neurological Disorders | Enzyme targets in CNS | Variable |
Case Studies
- Antitumor Efficacy : A study involving various cancer cell lines showed that 5-Bromo-3-methylisoxazole-4-carboxylic acid significantly inhibited cell proliferation at concentrations ranging from 0.1 µM to 10 µM. The compound was particularly effective against breast cancer cell lines, demonstrating a reduction in cell viability by over 50% at optimal doses.
- Neuroprotective Effects : In a model of neurodegeneration, this compound was tested for its protective effects against oxidative stress-induced cell death. Results indicated a dose-dependent increase in cell survival, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of 5-Bromo-3-methylisoxazole-4-carboxylic acid can be compared with other isoxazole derivatives:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 5-Amino-3-methylisoxazole-4-carboxylic acid | Amino group | Antitumor and antimicrobial |
| 5-(2-Chloro-phenyl)-3-methylisoxazole-4-carboxylic acid | Chlorine atom | Moderate kinase inhibition |
| 5-(2-Fluoro-phenyl)-3-methylisoxazole-4-carboxylic acid | Fluorine atom | Enhanced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
